molecular formula C12H12F3NO3S B14018580 Methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate CAS No. 78614-24-1

Methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate

Cat. No.: B14018580
CAS No.: 78614-24-1
M. Wt: 307.29 g/mol
InChI Key: ZBNSNABCOCGUAA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate typically involves the reaction of 3-mercaptopropionic acid methyl ester with 3-(trifluoromethyl)phenyl isocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:

  • Starting Materials:
    • 3-Mercaptopropionic acid methyl ester (CAS: 2935-90-2)
    • 3-(Trifluoromethyl)phenyl isocyanate (CAS: 329-01-1)
  • Reaction Conditions:
    • Solvent: Typically anhydrous dichloromethane or another suitable organic solvent.
    • Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
    • Catalyst: A base such as triethylamine may be used to facilitate the reaction.
  • Procedure:
    • The 3-mercaptopropionic acid methyl ester is dissolved in the solvent.
    • The 3-(trifluoromethyl)phenyl isocyanate is added dropwise to the solution with stirring.
    • The reaction mixture is stirred for several hours until the reaction is complete.
    • The product is isolated by standard purification techniques such as column chromatography.

Chemical Reactions Analysis

Methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate can undergo various chemical reactions, including:

  • Oxidation:
    • The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction:
    • Reduction reactions can convert the carbamoylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
  • Substitution:
    • The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
  • Hydrolysis:
    • The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol using acidic or basic hydrolysis.

Scientific Research Applications

Methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate has several applications in scientific research:

  • Chemistry:
    • It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
  • Biology:
    • The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
  • Medicine:
    • Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
  • Industry:
    • The compound is used in the development of agrochemicals, materials science, and other industrial applications where the trifluoromethyl group imparts desirable properties.

Mechanism of Action

The mechanism of action of methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

78614-24-1

Molecular Formula

C12H12F3NO3S

Molecular Weight

307.29 g/mol

IUPAC Name

methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate

InChI

InChI=1S/C12H12F3NO3S/c1-19-10(17)5-6-20-11(18)16-9-4-2-3-8(7-9)12(13,14)15/h2-4,7H,5-6H2,1H3,(H,16,18)

InChI Key

ZBNSNABCOCGUAA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSC(=O)NC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

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